Cas no 38076-57-2 (4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid)

4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid structure
38076-57-2 structure
Product Name:4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
CAS No:38076-57-2
MF:C20H26O6
MW:362.416846752167
CID:1488055
PubChem ID:443455
Update Time:2024-02-29

4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1alpha,2beta,4aalpha,4bbeta,10beta)-4a-formyl-2-hydroxy-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
    • gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
    • 4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
    • Gibberellin A36
    • Gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1α,2β,4aα,4bβ,10β)-
    • (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
    • 4a-formyl-2beta-hydroxy-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
    • GA36
    • Q27110165
    • SCHEMBL20604663
    • CHEBI:29595
    • (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
    • 38076-57-2
    • DTXSID00332090
    • LMPR0104170019
    • Inchi: 1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1
    • InChI Key: JZBLVVPDEDCVQA-SQLMURCQSA-N
    • SMILES: O[C@H]1CC[C@]2(C=O)[C@@H]([C@@]1(C(=O)O)C)[C@H](C(=O)O)[C@]13CC(=C)[C@H](CC[C@H]12)C3

Computed Properties

  • Exact Mass: 362.17293854g/mol
  • Monoisotopic Mass: 362.17293854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 112Ų
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent